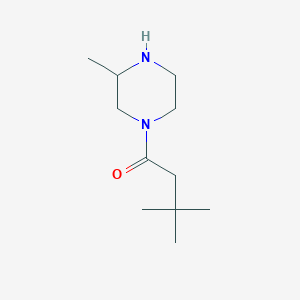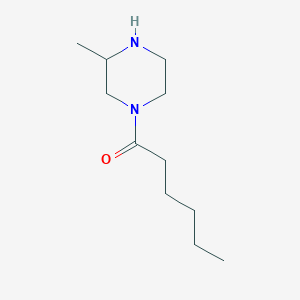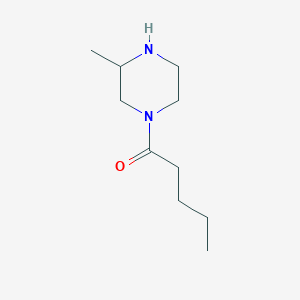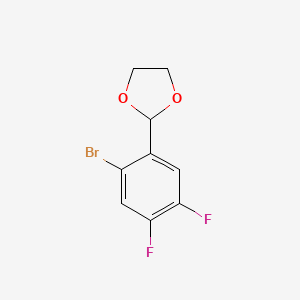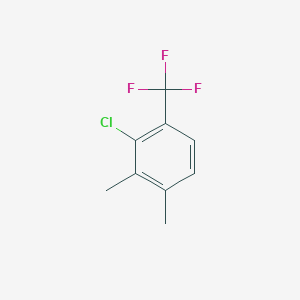
3-Chloro-4-(trifluoromethyl)-o-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)-o-xylene (CFTX) is an organic compound belonging to the class of aromatic compounds. CFTX is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of a range of fluorinated compounds. CFTX is a colorless liquid with a low boiling point and a low vapor pressure.
Mécanisme D'action
3-Chloro-4-(trifluoromethyl)-o-xylene is a Lewis acid catalyst that is used in the synthesis of various fluorinated compounds. In the presence of this compound, the trifluoromethyl chloride reacts with o-xylene to form this compound. The reaction is believed to proceed through a series of steps, including the formation of an intermediate compound and the subsequent rearrangement of the intermediate compound to form the desired product.
Biochemical and Physiological Effects
This compound has been found to be non-toxic and non-irritating. It has not been found to have any adverse effects on the biochemical or physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-4-(trifluoromethyl)-o-xylene in laboratory experiments include its low boiling point and low vapor pressure, which make it easy to handle and store. It is also relatively inexpensive and can be easily synthesized from readily available starting materials. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
In the future, 3-Chloro-4-(trifluoromethyl)-o-xylene could be used to synthesize a range of fluorinated compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. It could also be used in the study of its mechanism of action and its biochemical and physiological effects. Additionally, this compound could be used to develop new catalysts and reagents for the synthesis of fluorinated compounds. Finally, this compound could be used to develop new methods of synthesizing fluorinated compounds with improved yields and higher purity.
Méthodes De Synthèse
The most common method of synthesizing 3-Chloro-4-(trifluoromethyl)-o-xylene is by the reaction of trifluoromethyl chloride with o-xylene in the presence of a Lewis acid catalyst. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is usually complete within 1-2 hours.
Applications De Recherche Scientifique
3-Chloro-4-(trifluoromethyl)-o-xylene has been used in a number of scientific research applications, including the synthesis of novel fluorinated compounds and the study of its mechanism of action. This compound has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals.
Propriétés
IUPAC Name |
3-chloro-1,2-dimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-3-4-7(9(11,12)13)8(10)6(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIHSVGMPJCMBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)




